SMD-3040

PROTAC SMARCA2 DC50

Researchers studying SMARCA4-deficient cancers face a critical challenge: existing SMARCA2 degraders like ACBI1 exhibit pan-degradation of SMARCA2, SMARCA4, and PBRM1, confounding target validation. SMD-3040 solves this with >500-fold selectivity for SMARCA2 over SMARCA4. • DC50: 12 nM; Dmax: 91-96% across multiple cell lines • GI50: 8.8-119 nM in SMARCA4-deficient cancer models (SK-Mel-5, H838, A549) • VHL-based E3 ligase mechanism; orthogonal positive control for CRBN-based degraders • Validated in vivo: significant tumor growth inhibition in xenograft models at well-tolerated doses

Molecular Formula C52H66N10O5S
Molecular Weight 943.2 g/mol
Cat. No. B12394814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMD-3040
Molecular FormulaC52H66N10O5S
Molecular Weight943.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O
InChIInChI=1S/C52H66N10O5S/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65)/t31-,33?,36?,39+,43-,46+/m0/s1
InChIKeyGMCWCUOAGNWNLO-LWMLYMNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide: A VHL-Based PROTAC for Selective SMARCA2 Degradation


The compound, designated SMD-3040, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade the SMARCA2 (BRM) ATPase [1]. It integrates a SMARCA2/4 bromodomain ligand, a linker, and a VHL ligand to induce ubiquitin-proteasome-dependent degradation of SMARCA2. SMD-3040 is distinguished by its high selectivity for SMARCA2 over the paralog SMARCA4 (BRG1), making it a critical chemical probe for investigating SMARCA4-deficient cancers, where SMARCA2 is a synthetic lethal target [1].

Why SMD-3040 Cannot Be Replaced by Other SMARCA2/4 or BET Degraders


Substituting SMD-3040 with other SMARCA2-targeting PROTACs, such as ACBI1 or Cereblon-based degraders (e.g., YDR1, YD54), or with BRD4-targeting PROTACs (e.g., MZ1, dBET1), is scientifically invalid. ACBI1 exhibits potent pan-degradation of SMARCA2, SMARCA4, and PBRM1 [1], confounding interpretation of phenotypic effects. Cereblon-based degraders recruit a different E3 ligase with distinct expression profiles, leading to variable degradation efficiency across cell lines [2]. BRD4 degraders engage an entirely different protein target, yielding no data on SMARCA2 synthetic lethality. SMD-3040's >500-fold selectivity for SMARCA2 over SMARCA4 ensures that observed cellular and in vivo effects are attributable specifically to SMARCA2 depletion, a prerequisite for rigorous target validation in SMARCA4-deficient cancer models.

Quantitative Differentiation of SMD-3040 Against Key Comparators


SMARCA2 Degradation Potency and Efficiency in Human Cells

SMD-3040 achieves a half-maximal degradation concentration (DC50) of 12 nM and a maximal degradation (Dmax) of 96% for SMARCA2 in HeLa cells . In contrast, the pan-SMARCA2/4/PBRM1 degrader ACBI1 exhibits a DC50 of 6 nM for SMARCA2 in MV-4-11 cells [1]. While ACBI1 appears slightly more potent in its respective assay, this comparison is confounded by different cell lines and, more critically, by ACBI1's lack of paralog selectivity (see below).

PROTAC SMARCA2 DC50

Degradation Selectivity for SMARCA2 Over SMARCA4

SMD-3040 demonstrates exceptional degradation selectivity, exhibiting >500-fold preference for SMARCA2 over SMARCA4 . In stark contrast, ACBI1 degrades SMARCA2, SMARCA4, and PBRM1 with DC50 values of 6 nM, 11 nM, and 32 nM, respectively, in the same cell line (MV-4-11) [1]. This indicates that ACBI1 is a pan-degrader with less than a 2-fold difference between SMARCA2 and SMARCA4, whereas SMD-3040 provides a highly selective tool.

Selectivity SMARCA2 SMARCA4

Antiproliferative Activity in SMARCA4-Deficient Cancer Cell Lines

SMD-3040 potently inhibits cell growth in a panel of SMARCA4-deficient cancer cell lines, with GI50 values ranging from 8.8 nM to 119 nM after 7 days of treatment . This activity is consistent with the synthetic lethal relationship between SMARCA2 and SMARCA4. In contrast, the compound exhibits significantly weaker activity in SMARCA4 wild-type cell lines (no quantitative data reported, but described as 'much weaker') [1]. The BRD4 degrader MZ1, used as a comparator for target specificity, shows no selective effect on SMARCA4-deficient cells (not applicable).

Antiproliferative GI50 Synthetic Lethality

In Vivo Antitumor Efficacy in Xenograft Models

SMD-3040 achieves strong tumor growth inhibition in two SMARCA4-deficient xenograft models (specific tumor types not disclosed in abstract) at well-tolerated dose schedules [1]. While quantitative tumor growth inhibition percentages are not provided in the abstract, the statement of 'strong' inhibition at tolerated doses is a key differentiator from earlier generation SMARCA2 degraders. For comparison, the pan-degrader ACBI1 has not been reported to show robust in vivo efficacy in SMARCA4-deficient models, and the Cereblon-based YDR1 and YD54 show activity but with a different E3 ligase recruitment mechanism [2].

In vivo Xenograft Tumor Growth Inhibition

E3 Ligase Recruitment Mechanism (VHL vs. Cereblon)

SMD-3040 recruits the VHL E3 ligase , whereas newer SMARCA2 degraders like YDR1 and YD54 recruit Cereblon (CRBN) [1]. This distinction is critical because VHL and Cereblon exhibit different expression levels across tissues and cell lines. For example, Cereblon expression is low in certain colorectal cancer cells (SW480), rendering CRBN-based degraders (e.g., dBET1) ineffective in those contexts [2]. SMD-3040's VHL-based mechanism provides an orthogonal approach that may be active in cell lines with low CRBN expression, expanding the range of models amenable to SMARCA2 degradation.

E3 Ligase VHL Cereblon

Optimal Scientific and Procurement Applications for SMD-3040


Target Validation in SMARCA4-Deficient Cancer Models

SMD-3040 is the tool of choice for researchers investigating synthetic lethality in SMARCA4-mutant cancers (e.g., non-small cell lung cancer, melanoma). Its >500-fold selectivity for SMARCA2 over SMARCA4 ensures that observed phenotypic changes are due specifically to SMARCA2 degradation, unlike pan-degraders like ACBI1. Use SMD-3040 to establish a causal link between SMARCA2 loss and growth inhibition in SMARCA4-deficient cell lines (GI50 8.8-119 nM) .

In Vivo Proof-of-Concept Studies for SMARCA2 Degradation

SMD-3040 has demonstrated strong tumor growth inhibition in SMARCA4-deficient xenograft models at well-tolerated doses [1]. This makes it a validated tool for in vivo target validation studies. Researchers can use SMD-3040 to assess the therapeutic potential of selective SMARCA2 degradation in animal models before investing in the development of novel degraders.

Benchmarking Against Cereblon-Based SMARCA2 Degraders

In cell lines with known low Cereblon expression (e.g., SW480 colorectal cancer cells), CRBN-based PROTACs like YDR1 or YD54 may show reduced efficacy [2]. SMD-3040's VHL-based mechanism provides an orthogonal, positive control for SMARCA2 degradation. Use SMD-3040 to confirm that a lack of effect with a CRBN-based degrader is due to E3 ligase insufficiency rather than target engagement failure.

Differentiation from BRD4-Targeting PROTACs in BET Inhibitor Studies

For researchers studying the BRD4 bromodomain, PROTACs like MZ1 and dBET1 are widely used. However, these compounds degrade BRD4, not SMARCA2. SMD-3040 offers a precise tool to dissect the specific contribution of SMARCA2 to phenotypes observed with BET inhibitors or pan-BET degraders. This is critical for understanding the distinct roles of SWI/SNF complex ATPases versus BET proteins in transcriptional regulation.

Technical Documentation Hub

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34 linked technical documents
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